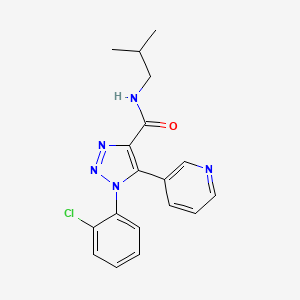

1-(2-chlorophenyl)-N-(2-methylpropyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

1-(2-chlorophenyl)-N-(2-methylpropyl)-5-pyridin-3-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN5O/c1-12(2)10-21-18(25)16-17(13-6-5-9-20-11-13)24(23-22-16)15-8-4-3-7-14(15)19/h3-9,11-12H,10H2,1-2H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRRXOXZKLWCPHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=C(N(N=N1)C2=CC=CC=C2Cl)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-chlorophenyl)-N-(2-methylpropyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, including the formation of the triazole ring and subsequent functionalization. Common synthetic routes include:

Cycloaddition Reactions: The triazole ring is often formed through a reaction between an azide and an alkyne.

Functional Group Transformations:

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(2-chlorophenyl)-N-(2-methylpropyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents and conditions used in these reactions vary, but they often include solvents like dichloromethane or ethanol and catalysts such as palladium or copper. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Triazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with triazole rings can inhibit tumor growth by targeting various cellular pathways. For instance, studies have shown that triazole-containing compounds can induce apoptosis in cancer cells and inhibit angiogenesis, making them promising candidates for cancer therapy .

Antimicrobial Properties

The antimicrobial efficacy of triazoles has been well-documented. The compound has demonstrated activity against a range of pathogens, including bacteria and fungi. This is particularly relevant in the development of new antibiotics as resistance to existing drugs becomes more prevalent. In vitro studies have shown that triazole derivatives can disrupt microbial cell membranes and inhibit essential metabolic pathways .

Anti-inflammatory Effects

There is emerging evidence that triazole derivatives possess anti-inflammatory properties. The compound has been evaluated for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory diseases. Mechanistic studies suggest that these compounds may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response .

Pesticidal Activity

Triazole compounds are also explored for their use as pesticides. The structural characteristics of 1-(2-chlorophenyl)-N-(2-methylpropyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide enable it to act as a fungicide against various plant pathogens. Field trials have indicated its effectiveness in protecting crops from fungal infections while exhibiting low toxicity to non-target organisms .

Polymer Chemistry

In material science, triazoles are being investigated for their role in polymer synthesis. The unique properties of the triazole ring can enhance the thermal stability and mechanical strength of polymers. Research is underway to incorporate this compound into polymer matrices to improve their performance in various applications, including coatings and composites .

Case Studies

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-(2-methylpropyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring structure allows it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Conformational Analysis: Dihedral Angles

The dihedral angle between the triazole and pyridine rings is critical for 3D conformation and target binding. Comparative data from X-ray studies:

The larger dihedral angle in the target compound (estimated) suggests greater torsional strain, which may reduce planarity and alter interactions with flat binding pockets compared to analogs with smaller angles.

Biological Activity

1-(2-chlorophenyl)-N-(2-methylpropyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole class, which has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure

The compound's structure can be represented as follows:

Biological Activity Overview

The biological activities of this compound have been explored through various studies, highlighting its potential in multiple therapeutic areas.

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. Notably, studies have shown that compounds with similar structures can inhibit cancer cell proliferation effectively. For instance, a study found that derivatives of triazole demonstrated IC50 values in the micromolar range against various cancer cell lines, including MCF-7 and HepG2, suggesting strong anticancer potential .

Table 1: Anticancer Activity of Triazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 1.1 |

| Compound B | HCT-116 | 2.6 |

| Compound C | HepG2 | 1.4 |

| This compound | TBD | TBD |

Antimicrobial Activity

In addition to anticancer properties, the compound has shown promise in antimicrobial applications. Research indicates that triazole derivatives can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, with some compounds exhibiting significant inhibition rates . The mechanism is thought to involve interference with bacterial cell wall synthesis or function.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | TBD |

| S. aureus | TBD |

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets within cells. For example, triazoles are known to inhibit enzymes involved in nucleic acid synthesis and cellular metabolism .

Case Studies

Several case studies have provided insights into the therapeutic potential of triazole derivatives:

- Study on Anticancer Properties : A recent study synthesized various triazole derivatives and evaluated their anticancer activity against several cell lines. The results indicated that modifications to the triazole ring could enhance potency against specific cancer types .

- Antimicrobial Efficacy : Another study focused on the antimicrobial effects of triazole compounds against resistant strains of bacteria. The findings suggested that certain structural modifications could improve efficacy against resistant pathogens .

Q & A

Q. What are the common synthetic routes for preparing 1-(2-chlorophenyl)-N-(2-methylpropyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide, and what challenges arise in its purification?

Answer: The compound is typically synthesized via cyclocondensation or click chemistry approaches. A representative method involves coupling 1,3,4-oxadiazole-2-thiol derivatives with chlorinated aryl halides under basic conditions (e.g., K₂CO₃ in DMF at room temperature) . Challenges include:

- Byproduct formation : Residual unreacted pyridinyl or chlorophenyl intermediates may co-elute during column chromatography.

- Solubility issues : Polar solvents like DMF or methylene chloride are often required due to the compound’s low solubility in nonpolar media .

- Purification : Reverse-phase HPLC with acetonitrile/water gradients is recommended for isolating high-purity samples (>95%) .

Q. How can researchers confirm the molecular structure of this triazole-carboxamide derivative?

Answer: Structural validation requires a multi-technique approach:

- X-ray crystallography : Resolves bond angles (e.g., C3–C2–N2 ≈ 120°) and confirms regioselectivity in triazole ring formation .

- NMR spectroscopy : Key signals include pyridinyl protons (δ 8.5–9.0 ppm, aromatic region) and the 2-methylpropyl group (δ 1.0–1.2 ppm, singlet for CH₃) .

- High-resolution mass spectrometry (HRMS) : Expected molecular ion [M+H]⁺ matches the theoretical mass (C₁₉H₂₀ClN₅O₂: 409.1304 Da).

Advanced Research Questions

Q. How can contradictory crystallographic and spectroscopic data be resolved for this compound?

Answer: Discrepancies often arise between X-ray (solid-state) and NMR (solution-phase) data. For example:

- Tautomerism : The triazole ring may exhibit dynamic proton exchange in solution, masking tautomeric forms observed crystallographically .

- Conformational flexibility : The 2-methylpropyl group’s rotation in solution can lead to averaged NMR signals vs. fixed angles in crystal structures.

Methodology :- Variable-temperature NMR to detect tautomerization barriers.

- DFT calculations (e.g., B3LYP/6-31G*) to model energy-minimized conformers .

Q. What experimental design strategies optimize the compound’s yield in flow-chemistry systems?

Answer: Flow chemistry enhances reproducibility and scalability. Key parameters:

- Residence time : Optimized via Design of Experiments (DoE) to balance reaction completion and decomposition (e.g., 10–15 min at 60°C) .

- Catalyst loading : Reduced Pd/C requirements (0.5 mol%) vs. batch reactions (2 mol%) .

- In-line analytics : UV-Vis monitoring at 254 nm tracks triazole formation in real time .

Q. How does the pyridin-3-yl substituent influence the compound’s electronic properties and reactivity?

Answer: The pyridine ring’s electron-withdrawing nature:

- Reduces electron density at the triazole N2 position (evidenced by NBO analysis), enhancing electrophilic substitution at C4 .

- Modulates hydrogen-bonding : Pyridinyl N participates in intermolecular interactions (e.g., with carbonyl groups in co-crystals), affecting solubility .

Experimental validation :- Cyclic voltammetry reveals oxidation potentials shifted by +0.3 V compared to phenyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.